Methyl 4-ethynyl-3-(trifluoromethyl)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-ethynyl-3-(trifluoromethyl)benzoate is an organic compound with the molecular formula C11H7F3O2 It is characterized by the presence of an ethynyl group and a trifluoromethyl group attached to a benzoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of methyl 4-ethynyl-3-(trifluoromethyl)benzoate typically involves the following steps:
Starting Material: The synthesis begins with 4-bromo-3-(trifluoromethyl)benzoic acid.
Esterification: The carboxylic acid group is esterified using methanol and a suitable acid catalyst to form methyl 4-bromo-3-(trifluoromethyl)benzoate.
Sonogashira Coupling: The bromo compound undergoes a Sonogashira coupling reaction with ethynyltrimethylsilane in the presence of a palladium catalyst and a copper co-catalyst to introduce the ethynyl group.
Desilylation: The trimethylsilyl protecting group is removed using a fluoride source such as tetrabutylammonium fluoride to yield the final product, this compound.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carbonyl compounds.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The ethynyl group can participate in nucleophilic substitution reactions, leading to various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzoates with various functional groups.
Scientific Research Applications
Methyl 4-ethynyl-3-(trifluoromethyl)benzoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of methyl 4-ethynyl-3-(trifluoromethyl)benzoate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The ethynyl and trifluoromethyl groups can enhance the compound’s binding affinity and specificity for its targets.
Comparison with Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Lacks the ethynyl group, which may result in different reactivity and applications.
Methyl 4-ethynylbenzoate:
Methyl 3-(trifluoromethyl)benzoate: The trifluoromethyl group is positioned differently, leading to variations in reactivity and applications.
Uniqueness: Methyl 4-ethynyl-3-(trifluoromethyl)benzoate is unique due to the presence of both ethynyl and trifluoromethyl groups, which confer distinct chemical properties and potential applications. The combination of these functional groups can enhance the compound’s reactivity, stability, and binding interactions in various contexts.
Properties
IUPAC Name |
methyl 4-ethynyl-3-(trifluoromethyl)benzoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3O2/c1-3-7-4-5-8(10(15)16-2)6-9(7)11(12,13)14/h1,4-6H,2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VAYQWVQJEQSUOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)C#C)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.